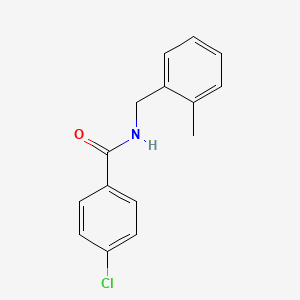
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide, also known as DCDCB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and is characterized by its high level of chlorination, which gives it unique chemical and physical properties. In
作用機序
The mechanism of action of 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. Specifically, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to have a variety of biochemical and physiological effects on cells. In addition to its inhibition of topoisomerase II, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has also been shown to inhibit the expression of certain genes involved in cell proliferation and survival.
実験室実験の利点と制限
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly chlorinated, which makes it easy to detect and quantify in biological samples. However, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide also has some limitations. It is highly toxic and must be handled with care. It is also not very selective in its inhibition of enzymes and proteins, which can make it difficult to study specific pathways or targets.
将来の方向性
There are several future directions for research on 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide. One area of interest is the development of more selective analogs that can target specific enzymes and proteins. Another area of interest is the use of 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide as a tool for studying the mechanisms of DNA damage and repair. Finally, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide may have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully explore these potential applications.
Conclusion
In conclusion, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide is a highly chlorinated benzamide compound that has been widely studied for its potential applications in scientific research. It can be synthesized through a variety of methods and has been shown to have potential as an anti-cancer agent, a model compound for toxicology studies, and a tracer compound for environmental science. Its mechanism of action involves the inhibition of enzymes and proteins in cells, and it has several biochemical and physiological effects. While it has some advantages for use in lab experiments, it also has limitations and further research is needed to fully explore its potential applications.
合成法
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide can be synthesized through a variety of methods, including the reaction of 2,3-dichlorobenzoic acid with 3,5-dichloroaniline in the presence of a catalyst. Another method involves the reaction of 2,3-dichlorobenzoyl chloride with 3,5-dichloroaniline in the presence of a base. These methods have been optimized to produce high yields of pure 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide, which is essential for its use in scientific research.
科学的研究の応用
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been studied for its potential applications in a variety of scientific research fields, including pharmacology, toxicology, and environmental science. In pharmacology, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been shown to have potential as an anti-cancer agent by inhibiting the growth of cancer cells. In toxicology, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been used as a model compound to study the toxicity of other benzamide derivatives. In environmental science, 2,3-dichloro-N-(3,5-dichlorophenyl)benzamide has been used as a tracer compound to study the fate and transport of pollutants in the environment.
特性
IUPAC Name |
2,3-dichloro-N-(3,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl4NO/c14-7-4-8(15)6-9(5-7)18-13(19)10-2-1-3-11(16)12(10)17/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMZXRVLBVRAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6222122 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5855053.png)





![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855115.png)

![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)


![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)